2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[1-(3-methylbutyl)-1H-indol-5-yl]acetamide
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Overview
Description
“N-(1-ISOPENTYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-ISOPENTYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” typically involves multiple steps, including the formation of indole rings, functional group modifications, and coupling reactions. Common reagents used in these reactions may include indole precursors, alkylating agents, and coupling reagents such as EDCI or DCC. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or DMF, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential therapeutic effects. This compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1-ISOPENTYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ISOPROPYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE
- N-(1-ISOBUTYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE
Uniqueness
The uniqueness of “N-(1-ISOPENTYL-1H-INDOL-5-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” lies in its specific substituents and functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds
Properties
Molecular Formula |
C26H31N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[1-(3-methylbutyl)indol-5-yl]acetamide |
InChI |
InChI=1S/C26H31N3O3/c1-19(2)9-12-28-13-10-20-17-21(7-8-23(20)28)27-26(30)18-32-25-6-4-5-24-22(25)11-14-29(24)15-16-31-3/h4-8,10-11,13-14,17,19H,9,12,15-16,18H2,1-3H3,(H,27,30) |
InChI Key |
HIEBUYNRQJNQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC |
Origin of Product |
United States |
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